Cas no 1105234-79-4 (N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide)
![N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1105234-79-4x500.png)
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
- DTXSID101160993
- 1105234-79-4
- N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide
- N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
- F5529-0125
- AKOS024512467
- VU0646468-1
-
- インチ: 1S/C15H14FN3O7S/c1-10-14(18(20)21)8-13(9-15(10)19(22)23)27(24,25)17-6-7-26-12-4-2-11(16)3-5-12/h2-5,8-9,17H,6-7H2,1H3
- InChIKey: GRLUJHAHRKNAST-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C(C)=C(C=1)[N+](=O)[O-])[N+](=O)[O-])(NCCOC1C=CC(=CC=1)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 399.05364913g/mol
- どういたいしつりょう: 399.05364913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 599
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 155Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5529-0125-5μmol |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-5mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-40mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-25mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-1mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-3mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-10mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-20μmol |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-4mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5529-0125-15mg |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide |
1105234-79-4 | 15mg |
$89.0 | 2023-09-09 |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamideに関する追加情報
Research Brief on N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide (CAS: 1105234-79-4)
Recent studies on the compound N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide (CAS: 1105234-79-4) have unveiled its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.
The compound's mechanism of action has been elucidated through a series of in vitro and in vivo studies. Research indicates that it acts as a potent inhibitor of carbonic anhydrase isoforms, which are implicated in various pathological conditions, including cancer and neurological disorders. The presence of the 4-fluorophenoxyethyl moiety enhances its binding affinity to the active site of the enzyme, while the dinitrobenzene sulfonamide group contributes to its stability and selectivity.
In a recent study published in the Journal of Medicinal Chemistry, the compound demonstrated significant efficacy in reducing tumor growth in xenograft models of colorectal cancer. The study employed a combination of molecular docking simulations and kinetic assays to validate its inhibitory effects on carbonic anhydrase IX, a well-established biomarker for hypoxic tumors. The results highlighted a dose-dependent reduction in tumor volume, with minimal off-target effects, suggesting its potential as a targeted therapy.
Further investigations into the pharmacokinetic properties of N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide revealed favorable absorption and distribution profiles. The compound exhibited good oral bioavailability and a half-life conducive to once-daily dosing. Metabolomic studies identified the primary metabolic pathways, with the liver being the major site of biotransformation. These findings underscore its suitability for further clinical development.
Despite these promising results, challenges remain in optimizing the compound's solubility and minimizing potential drug-drug interactions. Current research efforts are focused on structural modifications to enhance its physicochemical properties while retaining its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials.
In conclusion, N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide represents a compelling candidate for therapeutic intervention in diseases mediated by carbonic anhydrase activity. Its unique chemical structure and robust preclinical data position it as a valuable asset in the ongoing quest for innovative treatments in oncology and beyond. Future studies will be critical in translating these findings into clinical applications, with the ultimate goal of improving patient outcomes.
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